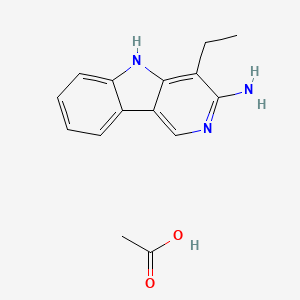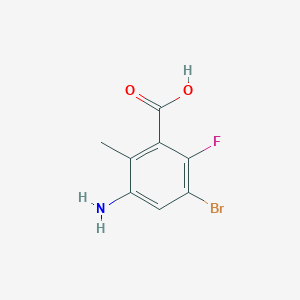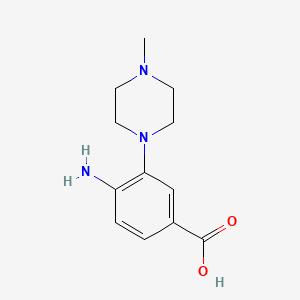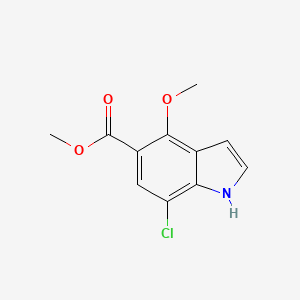
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a pyridine ring, and an amino group at the 3-position. The acetate form of this compound is often used in various chemical and biological studies due to its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate typically involves the cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids under acidic conditions to form 1,2-dihydro-γ-carbolines. This is followed by dehydrogenation to yield the γ-carbolinecarboxylates, which are then converted to the amino form through Curtius rearrangement . An alternative method involves the thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate has a wide range of applications in scientific research:
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate involves its interaction with cellular components, leading to various biological effects. It is known to induce apoptosis through the activation of caspases and other apoptotic pathways . The compound can be taken up by cells via monoamine transporters, where it exerts its effects by interfering with cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate is unique due to its specific structural features, such as the ethyl group at the 4-position and the acetate form, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Propriétés
Numéro CAS |
75240-20-9 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
acetic acid;4-ethyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-2-8-12-10(7-15-13(8)14)9-5-3-4-6-11(9)16-12;1-2(3)4/h3-7,16H,2H2,1H3,(H2,14,15);1H3,(H,3,4) |
Clé InChI |
TWFWCARWOAPZFC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CN=C1N)C3=CC=CC=C3N2.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)




![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)



![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
